1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile
Description
1-[2-(Oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile is a synthetic compound featuring a pyridine-carbonyl core linked to a 4-phenylpiperidine-4-carbonitrile moiety and an oxolane (tetrahydrofuran) ether group. Key analogues share the 4-phenylpiperidine-4-carbonitrile scaffold but differ in substituents, influencing physicochemical properties, biological activity, and pharmacokinetics. Below, we compare this compound with three structurally related derivatives, supported by crystallographic, synthetic, and pharmacological data.
Properties
IUPAC Name |
1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c23-16-22(17-5-2-1-3-6-17)9-12-25(13-10-22)21(26)19-7-4-11-24-20(19)28-18-8-14-27-15-18/h1-7,11,18H,8-10,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSMBAHBDKTGPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)N3CCC(CC3)(C#N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile typically involves multiple steps. One common synthetic route starts with the preparation of the oxolan-3-yloxy pyridine intermediate, which is then coupled with a phenylpiperidine derivative. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The pathways involved can include signal transduction pathways, where the compound acts as an agonist or antagonist.
Comparison with Similar Compounds
Structural and Functional Analysis
Key Findings
P-Glycoprotein Inhibition (Compound 3f): The hydroxypropyl-phenoxy chain in 3f enhances interactions with P-glycoprotein, a key efflux transporter, compared to the oxolane group in the target compound. This suggests that polar substituents may improve affinity for membrane-bound transporters .
Anti-AChE Activity (Comp1.1): Comp1.1's pyranone ring facilitates hydrogen bonding with the 1EVE protein (acetylcholinesterase), mimicking Donepezil's interactions.
Crystallographic Stability :
- The thiophene-containing analogue exhibits robust crystal packing due to sulfur-mediated van der Waals interactions, as shown via X-ray data. The target compound’s oxolane group may promote different packing patterns, impacting solubility and formulation .
Metabolic Considerations :
- Nitrile groups (target compound) resist oxidative metabolism, whereas hydroxy groups (3f , Comp1.1 ) are prone to glucuronidation. This positions the target compound as more metabolically stable .
Biological Activity
1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, highlighting its pharmacological significance.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperidine ring, a pyridine moiety, and an oxolan ether. Its molecular formula is , with a molecular weight of 330.39 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the oxolan ring.
- Introduction of the pyridine carbonyl moiety.
- Coupling with the phenylpiperidine derivative.
These steps are crucial for achieving the desired biological activity and stability of the compound.
Antitumor Activity
Recent studies have evaluated the antitumor potential of compounds structurally related to 1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile. For instance, similar derivatives have shown significant activity against various cancer cell lines, with IC50 values ranging from 9.4 µM to lower concentrations depending on structural modifications .
The biological activity is attributed to its ability to modulate specific signaling pathways involved in cancer cell proliferation and apoptosis. The compound may act as an inhibitor of key enzymes or receptors that are overexpressed in tumor cells.
Case Studies
- Antimycobacterial Activity : A study on pyridine derivatives indicated that modifications similar to those found in our compound resulted in significant antimycobacterial activity, with MIC values as low as 0.5 µg/mL against resistant strains of Mycobacterium tuberculosis . This suggests a potential application in treating tuberculosis.
- Selectivity and Toxicity : Compounds related to 1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile exhibited selective toxicity towards cancer cells while maintaining low toxicity against normal cells, indicating a favorable therapeutic index .
Data Table: Biological Activity Summary
Q & A
Basic: What are the key considerations for designing synthetic routes for 1-[2-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile?
Methodological Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of reaction conditions. Key steps include:
- Coupling Reactions : The pyridine-3-carbonyl group is introduced via amide bond formation, typically using coupling agents like HATU or EDCl in anhydrous dichloromethane (DCM) under nitrogen .
- Oxolane Substitution : The oxolan-3-yloxy group is introduced via nucleophilic aromatic substitution (SNAr) on the pyridine ring, requiring activation by electron-withdrawing groups (e.g., nitro or carbonyl) and a polar aprotic solvent (e.g., DMF) .
- Piperidine Functionalization : The 4-phenylpiperidine-4-carbonitrile moiety is synthesized via Strecker synthesis or cyanation of a ketone intermediate using trimethylsilyl cyanide (TMSCN) .
Optimization : Monitor reaction progress using HPLC or TLC, and purify intermediates via column chromatography (silica gel, gradient elution).
Advanced: How can computational methods predict the binding affinity of this compound to neurological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine or serotonin transporters). Focus on the pyridine-carbonyl and phenylpiperidine groups, which may interact with hydrophobic pockets or hydrogen-bonding residues .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) to identify conformational changes .
- QSAR Models : Train models using datasets of structurally similar piperidine derivatives (e.g., from PubChem) to correlate substituent effects (e.g., oxolane ring size) with IC50 values .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR confirms the pyridine, oxolane, and piperidine moieties. Key signals:
- Pyridine protons: δ 8.2–8.7 ppm (aromatic H).
- Oxolane protons: δ 3.5–4.2 ppm (OCH2).
- Piperidine carbons: δ 40–50 ppm (quaternary C-CN) .
- HRMS : Verify molecular weight (expected [M+H]+ ≈ 405.18) .
- IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) groups .
Advanced: How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies?
Methodological Answer:
- Bioavailability Analysis : Measure plasma protein binding (e.g., equilibrium dialysis) and metabolic stability (e.g., liver microsomes) to assess if poor pharmacokinetics explain efficacy gaps .
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites. For example, oxidation of the oxolane ring may reduce CNS penetration .
- Dose-Response Refinement : Conduct PK/PD modeling to optimize dosing regimens. Adjust for species-specific differences in cytochrome P450 activity .
Basic: What safety precautions are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood due to potential cyanide exposure from the nitrile group .
- Spill Management : Neutralize spills with 10% sodium hypochlorite (for nitriles) and absorb with vermiculite .
- Storage : Store at –20°C under argon in amber vials to prevent hydrolysis of the oxolane ether .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?
Methodological Answer:
-
Analog Synthesis : Modify substituents systematically:
-
Biological Assays : Test analogs against off-target receptors (e.g., hERG channel) to minimize toxicity .
Basic: What experimental design principles apply to optimizing reaction yields?
Methodological Answer:
- DoE (Design of Experiments) : Use a fractional factorial design to test variables (temperature, catalyst loading, solvent ratio). For example, optimize the coupling reaction by varying EDCl concentration (0.8–1.2 eq) and temperature (0–25°C) .
- Response Surface Methodology (RSM) : Model interactions between variables to identify maxima in yield .
Advanced: How does the oxolane-ether moiety influence metabolic stability?
Methodological Answer:
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor degradation via LC-MS. The oxolane ring is prone to oxidative cleavage by CYP3A4, generating a diol metabolite .
- Stabilization Strategies : Introduce electron-withdrawing groups (e.g., fluorine) at the oxolane 3-position to reduce CYP-mediated oxidation .
Basic: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 min). Retention time ~12–14 min .
- Impurity Profiling : Identify byproducts (e.g., de-cyanated piperidine) using HRMS/MS .
Advanced: How can researchers validate target engagement in complex biological systems?
Methodological Answer:
- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound. Irradiate cells and identify crosslinked proteins via pull-down assays and Western blot .
- Thermal Shift Assay : Monitor target protein melting temperature (Tm) shifts using differential scanning fluorimetry (DSF) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
